Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a unique bicyclic structure composed of an imidazole ring fused to a pyridine ring, with specific halogen substitutions that influence its chemical properties and potential biological activities. The presence of bromine and iodine atoms at the 6 and 8 positions, respectively, along with an ethyl ester group at the 2-carboxylate position, contributes to its distinct reactivity and applications in medicinal chemistry.
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be categorized under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often explored for its biological activities, particularly in drug development. The compound's classification falls within the broader category of imidazo[1,2-a]pyridines, which have been studied for their potential therapeutic effects, including antimicrobial and anticancer properties.
The synthesis of ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves several key steps:
The molecular structure of ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be represented as follows:
The compound's structure includes:
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate participates in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is primarily linked to its interactions with biological targets:
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate exhibits several notable physical and chemical properties:
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has potential applications in various fields:
Core assembly typically employs Gould-Jacobs cyclization or direct annulation. Ethyl bromopyruvate reacts with pre-halogenated 2-aminopyridines under reflux conditions to establish the bicyclic system. A representative approach uses 5-bromo-2,3-diaminopyridine condensed with ethyl bromopyruvate in ethanol with NaHCO₃, yielding ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (65% yield) [3] . Alternatively, 2-aminopyridines treated with α-halo carbonyls (e.g., bromoacetaldehyde) in acetic acid generate the core, though yields diminish with electron-withdrawing halogen substituents [1].
Table 1: Cyclocondensation Routes to Halogenated Imidazo[1,2-a]pyridine Cores
Diamine Reagent | Carbonyl Partner | Conditions | Product | Yield |
---|---|---|---|---|
5-Bromo-2,3-diaminopyridine | Ethyl bromopyruvate | EtOH, NaHCO₃, reflux | Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 65% |
2-Amino-5-bromopyridine | Bromoacetaldehyde | AcOH, 80°C, 12h | 6-Bromoimidazo[1,2-a]pyridine | 48% |
2-Amino-3,5-dibromopyridine | Ethyl chloro(pyridin-2-yl)acetate | DMF, K₂CO₃, 100°C | Ethyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate | 32% |
Key limitations: Diamine instability necessitates inert atmospheres, while bromine at C5/C3 positions directs electrophilic substitution during subsequent functionalization [3] [10].
Achieving C8 iodination in 6-brominated precursors requires careful reagent selection. Electrophilic iodination of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate using N-iodosuccinimide (NIS) in DMF at 60°C affords the 6-bromo-8-iodo derivative (CAS# 1296223-95-4) in 70–75% yield [5] [7]. Steric shielding at C5/C7 positions and the electron-deficient C8 position favor C8 selectivity. In contrast, direct bromination at C6 employs bromine in acetic acid or DCM, though overbromination is minimized using pyridine as a scavenger [1] [5].
Table 2: Regioselective Halogenation Performance
Substrate | Halogenating Agent | Conditions | Regioselectivity (C6:C8 Ratio) | Yield |
---|---|---|---|---|
Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Br₂ (1.0 eq) | AcOH, 25°C, 2h | 6-Br : 8-Br = 12:1 | 89% |
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | NIS (1.1 eq) | DMF, 60°C, 6h | Exclusive C8-I | 75% |
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | I₂, CuI | DMF, 120°C, 12h | <2:1 (C5:C3) | 41% |
Challenges: Amino groups at C8 necessitate protection before iodination to avoid side reactions [3] .
Solvent polarity critically influences halogenation kinetics. For sequential bromination-iodination, DMF outperforms THF or acetonitrile by solubilizing halogen salts and stabilizing charged intermediates. Lewis acids (e.g., ZnCl₂) enhance C8 electrophilic substitution by coordinating with the imidazole nitrogen, improving iodination yields by 15–20% [4] [10]. One-pot protocols remain elusive due to incompatible bromination/iodination conditions, though Pd-catalyzed approaches show promise for orthogonal functionalization [5].
Table 3: Solvent/Catalyst Systems for Halogenation
Reaction | Optimal Solvent | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|---|
C6 Bromination | Acetic acid | Pyridine | 25°C | 2h | 89% |
C8 Iodination | DMF | ZnCl₂ (0.2 eq) | 60°C | 4h | 82% |
Attempted one-pot Br/I | DCM | None | 25°C → 60°C | 8h | <10% |
Critical factors:
Sequential halogenation (core assembly → C6 bromination → C8 iodination) remains the gold standard, providing isolated yields of 60–75% and >95% HPLC purity [3] [5]. Direct methods using dihalogenated precursors (e.g., 3,5-dibromo-2-aminopyridine) suffer from erratic cyclization yields (30–40%) due to diminished nucleophilicity [10]. While palladium-catalyzed cross-coupling on dibrominated cores (e.g., Suzuki-Miyaura) allows late-stage diversification, C─I bond installation early in the synthesis enables downstream C─C coupling without core manipulation [5] [7].
Table 4: Halogenation Pathway Comparison
Strategy | Step Count | Overall Yield | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
Sequential halogenation | 3–4 | 60–75% | >95% | Controlled regiochemistry |
Dihalogenated precursor | 2 | 30–42% | 85–90% | Shorter route |
Pd-catalyzed C─H iodination | 2 | 55–65% | 90% | Atom economy, no pre-halogenation |
Trade-offs: Direct iodination of C─H bonds using Pd(OAc)₂/I₂ bypasses bromination but requires expensive ligands (phenanthroline) and tolerates limited functionality [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1